IMPDH2 Inhibition: Moderate Affinity with Distinct Kinetic Mechanism
2-(1H-Indol-3-yl)ethanimidamide hydrochloride inhibits human IMPDH2 (inosine-5'-monophosphate dehydrogenase 2) with a Ki of 440 nM against the NAD substrate, exhibiting non-competitive inhibition kinetics [1]. In contrast, benzimidazole-based IMPDH inhibitors display uncompetitive inhibition, and more elaborated indole-acetamide derivatives show Ki values ranging from 13-24 nM against bacterial IMPDH orthologs [2][3]. This moderate affinity and distinct inhibition mode make the compound suitable as a baseline reference scaffold for SAR exploration rather than a potent lead candidate.
| Evidence Dimension | IMPDH2 inhibitory activity (Ki against NAD substrate) |
|---|---|
| Target Compound Data | 440 nM |
| Comparator Or Baseline | Benzimidazole IMPDH inhibitors (uncompetitive) and optimized indole-acetamide derivatives (Ki = 13-24 nM against bacterial IMPDH) |
| Quantified Difference | 440 nM vs. 13-24 nM (approx. 18-34 fold less potent than optimized analogs) |
| Conditions | In vitro enzymatic assay; human IMPDH2; NAD substrate |
Why This Matters
The compound's moderate, well-characterized IMPDH2 inhibition provides a consistent benchmark for validating new synthetic derivatives and confirming assay fidelity in high-throughput screening campaigns.
- [1] BindingDB. CHEMBL699568: Ki = 440 nM for IMPDH2 (NAD substrate). BindingDB Entry ID: 50036609. View Source
- [2] Novel indole-based inhibitors of IMPDH: introduction of hydrogen bond acceptors at indole C-3. Bioorganic & Medicinal Chemistry Letters, 2003. View Source
- [3] BindingDB. CHEMBL2348823: Ki = 13-24 nM for bacterial IMPDH. BindingDB Entry ID: 50432791. View Source
